molecular formula C14H22BNO2 B15367035 (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine

(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine

Cat. No.: B15367035
M. Wt: 247.14 g/mol
InChI Key: PEHJNZJRKJCANP-UHFFFAOYSA-N
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Description

(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine is a boronate ester-functionalized aromatic amine with the molecular formula C₁₄H₂₁BNO₂ (free base) or C₁₄H₂₂BClNO₂ (hydrochloride salt, MW: 283.61) . The compound features:

  • A phenylmethanamine backbone.
  • A methyl group at the 2-position of the benzene ring.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 4-position.

The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions , while the primary amine allows further functionalization (e.g., amidation, Schiff base formation). Applications span medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., polymer precursors) .

Properties

Molecular Formula

C14H22BNO2

Molecular Weight

247.14 g/mol

IUPAC Name

[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine

InChI

InChI=1S/C14H22BNO2/c1-10-8-12(7-6-11(10)9-16)15-17-13(2,3)14(4,5)18-15/h6-8H,9,16H2,1-5H3

InChI Key

PEHJNZJRKJCANP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN)C

Origin of Product

United States

Biological Activity

(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine is C13H20BN3O2C_{13}H_{20}BN_{3}O_{2}, with a molecular weight of approximately 259.11 g/mol. The compound contains a boron atom within a dioxaborolane ring structure which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been studied for its inhibitory effects on certain enzymes. For instance, similar compounds have demonstrated inhibition of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. The binding affinity and selectivity of these compounds are influenced by their molecular structure and the presence of the boronic acid moiety.

In Vitro Studies

In vitro studies have shown that derivatives of boronic acids exhibit significant inhibitory activity against Mpro. For example:

  • Compounds with lower binding free energy values were found to be more effective inhibitors.
  • A study reported a 23% reduction in enzyme activity at a concentration of 20 μM when tested against recombinant Mpro .

Case Study 1: SARS-CoV-2 Inhibition

A focused library of β-amido boronic acids was synthesized and screened for their ability to inhibit Mpro. The study indicated that compounds retaining specific structural features exhibited enhanced inhibitory activity. The selectivity of these compounds for Mpro over other proteases was highlighted as a promising characteristic for therapeutic development .

CompoundBinding Free Energy (ΔG*)% Inhibition at 20 μM
Compound A-10.5 kcal/mol23%
Compound B-9.8 kcal/mol15%

Case Study 2: Enzymatic Activity

Another investigation assessed the enzymatic activity against recombinant SARS-CoV-2 proteases using fluorogenic substrates. The results indicated that while some compounds showed partial inhibition of Mpro activity, others did not exhibit significant effects on PLpro, suggesting a targeted action mechanism .

Toxicological Profile

The safety profile of (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine has been evaluated in various studies. It is classified under GHS hazard statements indicating potential skin irritation (H315). Proper handling and storage conditions are recommended to mitigate risks associated with exposure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Table 1: Key Analogs with Halogen or Methyl Substituents
Compound Name Substituent(s) Melting Point (°C) Yield (%) Molecular Weight Key Data Sources
(2-Methyl-4-(pinacol boronate)phenyl)methanamine 2-CH₃, 4-Boronate N/A N/A 233.12 (free base)
[4-Fluoro-3-(pinacol boronate)phenyl]methanamine (4c) 4-F, 3-Boronate 62 98 252.16
[4-Chloro-3-(pinacol boronate)phenyl]methanamine (4d) 4-Cl, 3-Boronate 56 36 268.13
[3-Fluoro-4-(pinacol boronate)phenyl]methanamine (4f) 3-F, 4-Boronate 52 66 252.16
[3-Methyl-4-(pinacol boronate)phenyl]methanamine hydrochloride (PN-0923) 3-CH₃, 4-Boronate N/A N/A 283.61

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in 4d) reduce reaction yields compared to electron-neutral (CH₃) or donating groups (e.g., methoxy) due to destabilization of intermediates in Suzuki couplings .
  • Steric Effects : The 2-methyl group in the target compound may enhance steric protection of the boronate ester, improving stability against hydrolysis .
  • Melting Points: Halogenated analogs (4c, 4d, 4f) exhibit lower melting points than non-halogenated derivatives, likely due to reduced crystallinity .

Functional Group Modifications on the Amine

Table 2: Derivatives with Modified Amine Groups
Compound Name Amine Modification Molecular Weight Applications Key Data Sources
(2-Methyl-4-(pinacol boronate)phenyl)methanamine -NH₂ (primary amine) 233.12 Cross-coupling, bioconjugation
N-Methyl-1-(3-methyl-4-(pinacol boronate)phenyl)methanamine -NH(CH₃) (secondary amine) 245.20 Enhanced lipophilicity
N,N-Dimethyl-1-(4-(pinacol boronate)phenyl)methanamine hydrochloride -N(CH₃)₂ (tertiary amine) 283.61 Improved solubility in polar solvents
N-(2-Methyl-4-(pinacol boronate)benzyl)cyclohexanecarboxamide -NHCOCyclohexane 357.31 Drug discovery (targeted delivery)

Key Observations :

  • Solubility : Tertiary amines (e.g., N,N-dimethyl derivatives) and hydrochloride salts exhibit higher aqueous solubility, critical for biological assays .
  • Reactivity : Primary amines (e.g., the target compound) are more reactive in condensation reactions (e.g., with carbonyls) than secondary/tertiary analogs .

Positional Isomerism of Boronate and Methyl Groups

Table 3: Impact of Boronate and Methyl Group Positions
Compound Name Boronate Position Methyl Position Yield (%) Key Properties Sources
(2-Methyl-4-(pinacol boronate)phenyl)methanamine 4 2 N/A Optimal steric protection
[3-Methyl-4-(pinacol boronate)phenyl]methanamine (PN-0923) 4 3 N/A Reduced steric hindrance
[2-Methyl-3-(pinacol boronate)phenyl]methanol (QN-2753) 3 2 N/A Lower thermal stability

Key Observations :

  • Steric Protection : The 2-methyl/4-boronate arrangement in the target compound minimizes steric clash, preserving boronate reactivity .
  • Synthetic Accessibility : 4-Boronate derivatives are more readily synthesized than 3-boronate analogs due to regioselective coupling protocols .

Q & A

Q. Table 1: Representative Reaction Conditions

CatalystLigandSolventTemp (°C)Yield (%)Reference
PdCl₂(dtbpf)XPhosTHF8085
Pd(PPh₃)₄NoneDMF10078

Advanced: How can researchers resolve contradictions between computational modeling and experimental spectroscopic data?

Answer:
Discrepancies often arise from conformational flexibility or crystal packing effects. Mitigation strategies include:

  • X-ray crystallography : Validate molecular geometry using SHELXL for refinement .
  • DFT calculations : Compare optimized structures (B3LYP/6-31G* level) with experimental NMR shifts. Adjust for solvent effects using PCM models .
  • Dynamic NMR : Probe temperature-dependent spectra to identify rotameric equilibria affecting signal splitting .

Basic: Which analytical techniques are effective for characterizing purity and structural integrity?

Answer:

  • 1H/13C NMR : Confirm boronate ester integration (δ ~1.3 ppm for pinacol methyl groups) and methanamine NH₂ signals (δ ~2.5 ppm) .
  • HPLC-MS : Assess purity (>98%) and detect hydrolyzed boronic acid byproducts (retention time shifts) .
  • X-ray diffraction : Resolve stereochemical ambiguities; SHELX suites are recommended for small-molecule refinement .

Advanced: What methodologies investigate stereochemical outcomes in enantioenriched derivatives?

Answer:

  • Chiral auxiliaries : Use (R)-BINOL-derived ligands during Suzuki coupling to induce asymmetry .
  • Chiral HPLC : Separate enantiomers using Chiralpak AD-H columns; compare retention times with racemic mixtures .
  • Circular dichroism (CD) : Correlate Cotton effects with absolute configuration for cyclobutanone derivatives .

Basic: What are key considerations for palladium-catalyzed cross-coupling with this boronate ester?

Answer:

  • Ligand selection : Bulky ligands (e.g., SPhos) prevent β-hydride elimination in alkyl boronate couplings .
  • Oxygen exclusion : Use Schlenk techniques to prevent boronate oxidation.
  • Base optimization : K₂CO₃ or CsF enhances transmetallation efficiency in polar aprotic solvents .

Advanced: How to address biological activity discrepancies across assay conditions?

Answer:

  • pH-dependent studies : Test activity in buffers (pH 5.0–8.0) to account for boronate ester hydrolysis .
  • Membrane permeability assays : Use Caco-2 cells to evaluate if amine protonation limits cellular uptake .
  • Metabolite profiling : LC-MS/MS identifies degradation products interfering with target binding .

Basic: What protocols ensure compound stability during storage?

Answer:

  • Storage conditions : Argon atmosphere, -20°C in amber vials to prevent boronate hydrolysis.
  • Stabilizers : Add 1% (v/v) dry THF to inhibit moisture ingress .
  • Periodic QC : Monitor purity via HPLC every 3 months; discard if purity drops below 95% .

Advanced: How to minimize byproducts during methanamine functionalization?

Answer:

  • Protecting groups : Use Boc or Fmoc to shield the amine during boronate installation .
  • Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by precise residence time control .
  • Microwave-assisted synthesis : Shorten reaction times (5–10 min) to suppress decomposition .

Basic: How is the boronate ester exploited in multi-step drug discovery syntheses?

Answer:

  • Late-stage diversification : Suzuki coupling installs heterocycles (e.g., pyridines) or fluorinated groups .
  • Protecting group strategy : Boronates tolerate subsequent amidation or alkylation steps without cleavage .

Advanced: What computational approaches predict biological interaction mechanisms?

Answer:

  • Molecular docking (AutoDock Vina) : Screen against kinase ATP-binding pockets; prioritize poses with H-bonds to methanamine NH₂ .
  • MD simulations (GROMACS) : Simulate membrane permeation over 100 ns trajectories using CHARMM36 force fields .
  • QSAR models : Correlate logP values (2.1–3.5) with cytotoxicity thresholds (IC50 < 10 μM) .

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